![molecular formula C12H15NOS B1605082 Morpholine, 4-(phenylthioacetyl)- CAS No. 949-01-9](/img/structure/B1605082.png)
Morpholine, 4-(phenylthioacetyl)-
Overview
Description
Morpholine, 4-(phenylthioacetyl)-, is an organic compound with a molecular formula of C7H11NO2S. It is a colorless liquid with a pungent odor, soluble in water and other polar solvents. Morpholine has been used in a variety of applications, including in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as an additive for lubricants, fuels, and hydraulic fluids.
Scientific Research Applications
Synthesis of Morpholines
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . This includes the development of efficient methods for the synthesis of substituted morpholines .
Antiplasmodial Evaluation
Morpholine analogs have been synthesized and assayed for initial screening against the human malaria parasite Plasmodium falciparum . These novel compounds demonstrated moderate antiplasmodial activity without any toxic effects .
Antioxidant Activity
Coordination compounds of Cu (II) and Ni (II) with 1-(morpholin-4-yl)propane-1,2-dione 4-allylthiosemicarbazone have been synthesized . These compounds have shown antioxidant activity by neutralizing unstable particles, reducing the risk of damage .
Industrial Applications
“Morpholine, 4-(phenylthioacetyl)-” has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is a heterocyclic organic compound that contains a morpholine ring and a phenylthioacetyl group.
Pharmacological Interest
Morpholine derivatives, including structures similar to “Morpholine, 4-(phenylthioacetyl)-”, exhibit a broad spectrum of pharmacological activities. They have been studied as antioxidants, anti-inflammatory, antimicrobial, analgesics, and anti-cancer agents .
Enzyme Active-Site Inhibitor
Morpholine is an integral part of various drug molecules where it acts as an enzyme active-site inhibitor for enzymes such as phosphatidylinositol 3-kinase, squalene synthase, peptidyl transferase .
properties
IUPAC Name |
1-morpholin-4-yl-2-phenylethanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c15-12(13-6-8-14-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFHVSARWRNBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241675 | |
Record name | Morpholine, 4-(phenylthioacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-(phenylthioacetyl)- | |
CAS RN |
949-01-9 | |
Record name | 4-(Phenylthioacetyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(phenylthioacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylacetic acid thiomorpholide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(phenylthioacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Morpholinyl)-2-phenylethanethione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6HQ4JDB4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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